An In-depth Technical Guide to the Core Basic Properties of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride
An In-depth Technical Guide to the Core Basic Properties of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a compelling alternative to traditional flat, aromatic compounds. This structural rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic scaffolds often enhances physicochemical properties crucial for drug development, such as solubility and metabolic stability.[1][2] Azaspirocycles, in particular, have been shown to exhibit higher basicity and decreased lipophilicity compared to their non-spirocyclic counterparts.[1]
Physicochemical Properties of Diazaspiro[4.5]decan-1-one Analogs
To infer the properties of 2,6-diazaspiro[4.5]decan-1-one hydrochloride, it is instructive to examine the available data for its isomers. The following table summarizes the key physicochemical properties of related diazaspiro[4.5]decan-1-one hydrochlorides.
| Property | 2,8-Diazaspiro[4.5]decan-1-one hydrochloride | 1,7-Diazaspiro[4.5]decan-6-one hydrochloride | 2,8-Diazaspiro[4.5]decan-3-one hydrochloride |
| Molecular Formula | C₈H₁₅ClN₂O | C₈H₁₅ClN₂O | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol [5][6] | 190.67 g/mol [7] | 190.67 g/mol [8] |
| CAS Number | 832710-65-3[5][6] | 1203682-21-6[7] | 945892-88-6[8] |
| Appearance | Solid (inferred from synthesis)[5] | Not specified | Not specified |
| Solubility | Soluble in DMSO, PEG300, Tween 80, Saline/PBS[7] | Not specified | Not specified |
Based on these analogs, it is reasonable to expect that 2,6-diazaspiro[4.5]decan-1-one hydrochloride will have the same molecular formula and weight. Its solubility profile is also likely to be similar, with good solubility in common organic solvents used for in vivo and in vitro studies.
The Enhanced Basicity of Spirocyclic Diamines
A key feature of spirocyclic diamines is their generally higher basicity compared to non-spirocyclic analogs.[1] This can be attributed to the rigid spirocyclic framework, which can influence the orbital hybridization of the nitrogen lone pairs and their availability for protonation. The fixed spatial orientation of the two amino groups in a diazaspirocycle can also lead to cooperative effects in proton binding.
For 2,6-diazaspiro[4.5]decan-1-one, the two nitrogen atoms are in different ring systems: one is part of a five-membered lactam ring, and the other is in a six-membered piperidine ring. The basicity of the nitrogen in the lactam (at position 2) will be significantly lower due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, the primary basic center of the molecule will be the nitrogen atom in the piperidine ring (at position 6). The pKa of this secondary amine is expected to be in the range of 8-10, typical for piperidine-like structures. The hydrochloride salt form indicates that at least one of the nitrogen atoms is readily protonated.
Experimental Determination of pKa: A Step-by-Step Protocol
Given the importance of pKa in drug development for predicting properties like solubility, absorption, and receptor interaction, its experimental determination is crucial. The following protocol outlines a robust method for determining the pKa of 2,6-diazaspiro[4.5]decan-1-one hydrochloride using potentiometric titration.
Principle
Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the analyte is 50% ionized. For a basic compound like 2,6-diazaspiro[4.5]decan-1-one, we will be titrating the hydrochloride salt with a strong base (NaOH).
Materials and Equipment
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2,6-Diazaspiro[4.5]decan-1-one hydrochloride
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Deionized water (18.2 MΩ·cm)
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Potassium chloride (KCl) for ionic strength adjustment
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pH meter with a combination glass electrode
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Automatic titrator or manual burette
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Stir plate and stir bar
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Analytical balance
Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Procedure
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Sample Preparation:
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Accurately weigh approximately 10 mg of 2,6-diazaspiro[4.5]decan-1-one hydrochloride and record the exact weight.
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Dissolve the compound in 50 mL of deionized water in a beaker.
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Add a sufficient amount of KCl to the solution to achieve an ionic strength of 0.1 M. This helps to maintain a constant activity coefficient for the ions in solution.
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Place a stir bar in the beaker and place it on a stir plate.
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Titration Setup:
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Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
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Immerse the pH electrode in the sample solution and ensure the stir bar does not hit the electrode.
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Fill the burette with standardized 0.1 M NaOH solution.
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Titration Process:
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Begin stirring the solution at a moderate speed.
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Record the initial pH of the solution.
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Add the NaOH titrant in small increments (e.g., 0.1 mL).
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After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.
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Continue this process, reducing the increment size near the expected equivalence point, until the pH has risen significantly and plateaued.
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-
Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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To accurately determine the equivalence point, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this plot corresponds to the equivalence point.
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The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
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The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
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For a more rigorous analysis, software that performs a non-linear regression fit to the titration data can be used to determine the pKa.
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Conclusion
While specific experimental data for 2,6-diazaspiro[4.5]decan-1-one hydrochloride is not currently available, a comprehensive understanding of its expected basic properties can be derived from the study of its isomers and the general principles of spirocyclic chemistry. This class of compounds holds significant promise in drug discovery due to their unique structural and physicochemical properties. The enhanced basicity of the spirocyclic diamine scaffold is a key characteristic that influences its biological activity and pharmacokinetic profile. The provided experimental protocol for pKa determination offers a robust framework for the empirical characterization of this and other novel spirocyclic compounds, enabling a more informed and efficient drug development process.
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